![molecular formula C17H21N3O2 B2582125 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034588-53-7](/img/structure/B2582125.png)
2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, such as THPPMN, has been discussed in the literature . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .
Molecular Structure Analysis
The molecular structure of THPPMN involves a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core . This core can be functionalized with different substituents, allowing for a wide range of potential applications .
Scientific Research Applications
- Lead Compound : The lead compound, labeled as “45,” demonstrated inhibition of HBV DNA viral load in an HBV AAV mouse model following oral administration .
- Compound Synthesis : A series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated. These compounds were optimized as prototype inhibitors of TGF-β type I receptor kinase (ALK5) .
Antiviral Activity Against Hepatitis B Virus (HBV)
TGF-β Type I Receptor Kinase (ALK5) Inhibition
properties
IUPAC Name |
2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJIYLJRMJUGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide |
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